Product packaging for Bromoacetyl bromide(Cat. No.:CAS No. 598-21-0)

Bromoacetyl bromide

Cat. No.: B045743
CAS No.: 598-21-0
M. Wt: 201.84 g/mol
InChI Key: LSTRKXWIZZZYAS-UHFFFAOYSA-N
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Description

Bromoacetyl bromide is a highly reactive and versatile bifunctional reagent prized in organic synthesis and biochemical research. Its primary value lies in its ability to act as an effective alkylating agent, introducing the bromoacetyl group into target molecules. This moiety serves as a critical linker, particularly in the synthesis of affinity labels, chemical probes, and prodrugs. A key application is in the field of bioconjugation, where this compound is used to functionalize molecules (e.g., peptides, proteins, or other nucleophiles) for cross-linking studies, immobilization on solid supports, or the creation of antibody-drug conjugates (ADCs). Its mechanism of action involves the electrophilic bromine atom acting as an excellent leaving group, facilitating a rapid nucleophilic substitution reaction (SN2) with thiols (e.g., cysteine residues) to form stable thioether bonds, or with amines (e.g., lysine residues or the N-terminus) to form amide bonds. This makes it an indispensable tool for researchers in medicinal chemistry for structure-activity relationship (SAR) studies, in chemical biology for probing protein function, and in materials science for surface modification. Handle with extreme care due to its corrosive and lachrymatory properties. This product is strictly for research applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H2Br2O B045743 Bromoacetyl bromide CAS No. 598-21-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromoacetyl bromide
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InChI

InChI=1S/C2H2Br2O/c3-1-2(4)5/h1H2
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InChI Key

LSTRKXWIZZZYAS-UHFFFAOYSA-N
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Canonical SMILES

C(C(=O)Br)Br
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Molecular Formula

C2H2Br2O
Record name BROMOACETYL BROMIDE
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DSSTOX Substance ID

DTXSID1060506
Record name Acetyl bromide, 2-bromo-
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Molecular Weight

201.84 g/mol
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Physical Description

Bromoacetyl bromide appears as a water-white liquid with a pungent odor. Denser than water. Irritates skin, eyes and mucous membranes. May be toxic by ingestion, inhalation and skin absorption. Used to make other chemicals., Fuming water-white liquid with a pungent odor; [CAMEO] Colorless to light yellow liquid with an extremely irritating odor; [CHRIS] Dark brown liquid; [Sigma-Aldrich MSDS]
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Record name Bromoacetyl bromide
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Boiling Point

298 °F at 760 mmHg (USCG, 1999)
Record name BROMOACETYL BROMIDE
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Density

2.317 at 68 °F (USCG, 1999) - Denser than water; will sink
Record name BROMOACETYL BROMIDE
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CAS No.

598-21-0
Record name BROMOACETYL BROMIDE
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Record name Acetyl bromide, 2-bromo-
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Record name Acetyl bromide, 2-bromo-
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Advanced Synthetic Methodologies Utilizing Bromoacetyl Bromide

Functionalization of Polymeric Materials

The modification of polymer surfaces is a critical area of materials science, enabling the tailoring of properties for specific applications. Bromoacetyl bromide serves as a versatile reagent in this field, facilitating the introduction of reactive functional groups onto polymer backbones. This section explores the use of this compound in the functionalization of polymeric materials, with a specific focus on conducting polymers like polypyrrole.

Polypyrrole, a conductive polymer, has garnered significant interest for its potential in biomedical applications, such as biosensors and diagnostic assays. researchgate.net However, the inherent chemical inertness of the polypyrrole surface often necessitates functionalization to enable the covalent attachment of biomolecules. One effective method for this functionalization is the acylation of polypyrrole latex using this compound. researchgate.netresearchgate.net This reaction introduces highly reactive bromoacetyl groups onto the polypyrrole structure, which can then serve as anchor points for further chemical modifications.

The acylation of polypyrrole latex is typically performed in an organic solvent, such as N-methylpyrrolidone, after a solvent exchange from the aqueous medium in which the latex is synthesized. researchgate.net The reaction can proceed through two primary pathways: N-acylation, where the bromoacetyl group attaches to the nitrogen atom of the pyrrole (B145914) ring, and C-acylation, where the substitution occurs at a carbon atom on the pyrrole ring. researchgate.netresearchgate.net The general scheme for this reaction involves the nucleophilic attack of the pyrrole ring on the electrophilic carbonyl carbon of this compound.

The resulting bromoacetylated polypyrrole latex is a versatile intermediate. The pendant bromoacetyl groups are susceptible to nucleophilic substitution, allowing for the introduction of a variety of functional moieties. For instance, reaction with thioacetic acid can introduce carboxylic acid groups, while reaction with triethylene tetramine (B166960) can yield amino-functionalized polypyrrole. researchgate.netresearchgate.net These functionalized latexes are then suitable for the covalent immobilization of proteins and other biomolecules, a critical step in the development of sensitive diagnostic tools for detecting analytes such as human chorionic gonadotropin (HCG) and HIV antibodies. researchgate.netresearchgate.net

The characterization of the functionalized polypyrrole is crucial to confirm the success of the acylation reaction. Techniques such as X-ray Photoelectron Spectroscopy (XPS) and Fourier-Transform Infrared Spectroscopy (FTIR) are commonly employed for this purpose.

XPS Analysis: XPS is a surface-sensitive technique that can provide information about the elemental composition and chemical states of the atoms on the polymer surface. In the case of bromoacetylated polypyrrole, the high-resolution C 1s spectrum would be expected to show new peaks corresponding to the carbonyl (C=O) and C-Br bonds of the bromoacetyl group. The N 1s spectrum could potentially distinguish between N-acylated and unreacted pyrrole nitrogen atoms. For example, the N 1s spectrum of unmodified polypyrrole typically shows components corresponding to neutral amine-like nitrogen (-NH-) and positively charged nitrogen (polarons/bipolarons). bilkent.edu.tr N-acylation would introduce an amide-like environment, leading to a new peak at a different binding energy.

FTIR Analysis: FTIR spectroscopy can identify the functional groups present in the polymer. The FTIR spectrum of bromoacetylated polypyrrole would be expected to exhibit a characteristic absorption band for the carbonyl (C=O) stretching vibration of the newly introduced acetyl group, typically in the region of 1700-1740 cm⁻¹. scirp.orgupb.ro The presence of this peak, which is absent in the spectrum of unmodified polypyrrole, provides strong evidence for successful acylation.

While the literature describes both N- and C-acylation of polypyrrole with this compound, detailed quantitative studies on the reaction kinetics and the factors governing the regioselectivity (N- vs. C-acylation) are not extensively detailed. The control of the reaction to favor one isomer over the other would be a significant step in tailoring the properties of the functionalized polymer for specific applications.

Table of Research Findings

ParameterObservationSource(s)
Reaction Acetylation of polypyrrole latex with this compound. researchgate.netresearchgate.net
Solvent N-methylpyrrolidone. researchgate.net
Products N-acylated and C-acylated polypyrrole. researchgate.netresearchgate.net
Intermediate Bromoacetylated polypyrrole latex.
Further Functionalization Reaction with thioacetic acid to yield carboxylated latex; Reaction with triethylene tetramine to yield aminated latex. researchgate.netresearchgate.net
Application Covalent immobilization of proteins for diagnostic assays (e.g., HCG, HIV antibody). researchgate.netresearchgate.net
Characterization Methods X-ray Photoelectron Spectroscopy (XPS), Fourier-Transform Infrared Spectroscopy (FTIR). bilkent.edu.trscirp.orgupb.ro

Mechanistic Investigations of Bromoacetyl Bromide Reactions

Detailed Reaction Mechanisms of Acylation

Acylation reactions involving bromoacetyl bromide are fundamental to its utility in synthesizing a wide range of organic molecules, from pharmaceutical intermediates to materials for polymer chemistry. These reactions primarily target nucleophilic sites such as amines and phenols.

Nucleophilic Acyl Substitution Pathways

The core mechanism of this compound's acylation reactions is nucleophilic acyl substitution. In this process, a nucleophile, such as the nitrogen atom in an amine or the oxygen atom in an alcohol, attacks the electrophilic carbonyl carbon of the this compound. This initial attack forms a tetrahedral intermediate. Subsequently, the bromide ion, being a good leaving group, is expelled, and the carbonyl double bond is reformed, resulting in the acylated product.

For instance, in the reaction with an amine, the lone pair of electrons on the nitrogen atom initiates the attack on the carbonyl carbon. This is followed by the departure of the bromide ion to yield a bromoacetamide derivative. nih.gov This pathway is central to the synthesis of various compounds, including those with potential biological activity. vulcanchem.com The reaction is often exothermic and may require temperature control to minimize the formation of byproducts.

It is important to note that this compound possesses two electrophilic sites: the carbonyl carbon and the α-carbon bearing the other bromine atom. In polar solvents, the acyl bromide group tends to react preferentially over the alkyl bromide due to its higher electrophilicity.

Role of Bases in Enhancing Nucleophilicity

Bases play a crucial role in facilitating acylation reactions with this compound by enhancing the nucleophilicity of the substrate and neutralizing the hydrogen bromide (HBr) byproduct. uio.no The addition of a base, such as triethylamine (B128534) (Et3N) or potassium carbonate (K2CO3), can deprotonate the nucleophile, thereby increasing its electron density and reactivity towards the electrophilic carbonyl carbon. nih.gov

For example, in the acylation of a primary or secondary amine, the base abstracts a proton from the amine, generating a more potent nucleophilic anion which then readily attacks the this compound. nih.gov The neutralization of the HBr formed during the reaction is also critical as it shifts the equilibrium towards the product side, leading to higher yields. In some cases, such as with sterically hindered or electron-poor amines, a stronger base like sodium hydride (NaH) may be necessary to achieve the desired transformation. nih.gov The choice of base and reaction conditions, including solvent and temperature, are key parameters for optimizing the yield and purity of the acylated product.

Mechanistic Aspects of Cleavage Reactions

This compound is also recognized for its ability to cleave ethers and acetals, a reaction of significant synthetic utility for creating molecules with strategically placed functional groups. researchgate.net

Anion-Mediated Catalytic Cycles

Research has shown that the cleavage of cyclic ethers, such as tetrahydrofuran (B95107) (THF), by this compound can proceed through an anion-mediated catalytic cycle. researchgate.net In one proposed mechanism, the reaction is initiated by the attack of a bromide ion on the electrophilic bromo-lactide, which can be formed in situ. This generates a reactive intermediate that then facilitates the ring-opening of the ether. researchgate.net This process results in the formation of a dibromo ester in high yield. researchgate.net While detailed mechanistic studies are ongoing, the involvement of an anionic species like bromide is considered a key feature of this catalytic cycle, as opposed to a direct N-heterocyclic carbene (NHC)-catalyzed pathway in some related reactions. researchgate.net

Kinetic Studies of this compound Reactions

Kinetic studies provide valuable insights into the reactivity of this compound and its derivatives, helping to predict reaction outcomes and optimize conditions for specific applications.

Hydrolysis and Aminolysis of 2-S-phosphorylacetate Esters

Kinetic investigations have been conducted on the hydrolysis and aminolysis of 2-S-phosphorylacetate esters, which are intermediates formed when using 2-bromoacetic acid esters as cross-linking agents with thiophosphate nucleophiles. beilstein-journals.orgnih.gov These bromoacetate (B1195939) esters are themselves prepared from the reaction of this compound with the corresponding alcohol or phenol (B47542). beilstein-journals.org

The studies revealed that both p- and m-nitrophenyl 2-S-(5'-thiophosphoryluridine)acetates exhibit similar reactivity profiles in hydrolysis and aminolysis, despite the difference in the pKaH values of their nitrophenolate leaving groups. nih.gov These esters were found to be more reactive than their simple acetate (B1210297) counterparts. nih.gov Importantly, the kinetic data showed some selectivity towards aminolysis over hydrolysis, with the m-nitrophenolate system being slightly more selective. nih.gov Extrapolation of this data helps in predicting leaving group pKa values that could lead to improved selectivity for aminolysis, which is crucial for applications in bioconjugation chemistry where competing hydrolysis is a common issue. nih.govresearchgate.net The studies found no evidence for intramolecular catalysis by the phosphoryl groups in either hydrolysis or aminolysis. nih.govresearchgate.net

Factors Influencing Reaction Rates and Yields

The rate and efficiency of reactions involving this compound are governed by several key factors, including temperature, solvent polarity, the presence and nature of catalysts, and reactant concentration. tsfx.edu.au Understanding these parameters is crucial for optimizing reaction conditions to achieve desired products in high yields and minimize side reactions.

Temperature: Temperature plays a critical role in bromoacetylation reactions. Lowering the reaction temperature, often to 0°C or even -10°C, can be essential for controlling the exothermicity of the reaction and favoring specific pathways. researchgate.netscielo.org.co For instance, in the functionalization of polyethylene (B3416737) glycol (PEG), controlling the temperature between -10°C and 0°C was found to be effective in promoting the desired nucleophilic addition to the carbonyl group, leading to a favorable conversion to the bromoacetylated ester. researchgate.netscielo.org.co Conversely, elevated temperatures (70–100°C) are sometimes required, such as in the cleavage of certain ethers. In the preparation of 5-(bromoacetyl) salicylamide, temperature programming is employed to effectively control the generation of side reactions and improve the product yield. google.com

Solvent: The choice of solvent significantly impacts reaction outcomes due to its influence on reactant solubility and the stabilization of transition states. Anhydrous polar aprotic solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (THF), dimethylformamide (DMF), and acetonitrile (B52724) are commonly used to facilitate bromoacetylation while minimizing side reactions like hydrolysis. In Lewis acid-promoted atom-transfer radical additions, 1,2-dichloroethane (B1671644) and diethyl ether were found to be the most effective solvents, whereas solvents that completely solubilized both the starting material and the catalyst, such as THF and acetonitrile, gave poor results. acs.org The polarity of the solvent can also determine which electrophilic site of this compound reacts preferentially; the acyl bromide group's reactivity is enhanced over the alkyl bromide in polar solvents.

Catalysts: Both Lewis acids and bases are employed to catalyze reactions with this compound.

Lewis Acids: Catalysts like Zinc chloride (ZnCl₂), Scandium triflate (Sc(OTf)₃), and Ytterbium triflate (Yb(OTf)₃) can activate the carbonyl group of this compound, increasing its electrophilicity. acs.orgmdpi.com Anhydrous ZnCl₂ has been successfully used in the N-acylation of N-substituted sulfonamides, but it must be activated to ensure complete conversion. mdpi.com Sc(OTf)₃ and Yb(OTf)₃ have proven effective in promoting atom-transfer additions to alkenes, with quantitative yields observed in some cases. acs.org

Bases: Bases such as pyridine (B92270), triethylamine, or potassium carbonate are often used to neutralize the hydrogen bromide (HBr) byproduct formed during acylation of amines and phenols, driving the reaction to completion. However, in some cases, a base is not strictly necessary, as the weak basicity of the substrate itself can be sufficient to facilitate the reaction, as observed in the formation of certain oxazole (B20620) hydrobromides. beilstein-journals.org

Concentration and Stoichiometry: The relative concentration of reactants influences reaction rates based on collision theory; higher concentrations lead to more frequent collisions and a faster rate. tsfx.edu.au Precise control of stoichiometry is also vital. For example, in the acylation of amines, using a slight excess (1.05–1.1 equivalents) of the nucleophile helps ensure the complete consumption of this compound.

The following table summarizes the influence of these factors on representative reactions involving this compound.

FactorConditionEffect on ReactionExample ApplicationCitation
Temperature Low (-10°C to 0°C)Controls exothermicity, favors nucleophilic addition to carbonyl.Functionalization of mPEG. researchgate.netscielo.org.co
High (70-100°C)Required for specific reactions like ether cleavage.Degradation of cyclic ethers.
Solvent Polar Aprotic (DCM, THF, DMF)Minimizes side reactions, enhances electrophilicity of acyl bromide.Acylation of amines, synthesis of N-(Bromoacetyl)glycine.
1,2-DichloroethaneOptimal for Lewis acid-catalyzed atom-transfer additions.Addition of bromoacetyl-2-oxazolidinone amide to 1-hexene. acs.org
Catalyst Lewis Acid (ZnCl₂, Sc(OTf)₃)Activates the carbonyl group, increases reaction rate and yield.N-acylation of sulfonamides, atom-transfer additions. acs.orgmdpi.com
Base (Pyridine, Triethylamine)Neutralizes HBr byproduct, drives equilibrium towards products.Esterification of phenols, amidation of amines.

Conformational Analysis and Spectroscopic Insights into Reactivity

The reactivity of this compound is intrinsically linked to its molecular structure and conformational dynamics. Spectroscopic and electron diffraction studies have revealed that this compound exists as a mixture of rotational isomers (conformers) in the gaseous and liquid states. capes.gov.braip.org These isomers arise from the rotation around the C-C single bond.

The two primary conformers are the trans form, where the two bromine atoms are positioned anti-periplanar to each other (dihedral angle of ~180°), and a less stable gauche (or skewed) form. capes.gov.brcapes.gov.br In the gaseous state, a ratio of approximately 40:60 for the anti to gauche conformers has been reported. Experimental studies measuring the temperature dependence of infrared absorption intensities found an energy difference of 1.9±0.3 kcal/mol between the two isomers. capes.gov.braip.org The more stable form has been identified as the trans conformer. capes.gov.brcapes.gov.br Upon solidification, only one isomer, the more stable trans form, persists. capes.gov.braip.org

The presence of these conformers has a direct impact on the molecule's reactivity. The different spatial arrangements of the atoms in the trans and gauche forms can influence the accessibility of the electrophilic centers—the carbonyl carbon and the α-carbon—to incoming nucleophiles. The reversal of relative stabilities of conformers in related molecules, such as 2-bromo-2-methylpropionyl bromide, is attributed to steric effects from substituents, highlighting the sensitivity of the conformational equilibrium to molecular structure. doi.org

Spectroscopic Characterization of Bromoacetylated Compounds (NMR, IR, MS)

The structural elucidation of products resulting from reactions with this compound relies heavily on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). rsc.orgresearchgate.netnih.govsemanticscholar.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The protons of the bromoacetyl moiety (–COCH₂Br) typically appear as a characteristic singlet in the range of δ 4.6-4.7 ppm. rsc.org For example, in the parent 3-(bromoacetyl)coumarin (B1271225), the methylene (B1212753) (CH₂) protons give a singlet at δ 4.74 ppm. rsc.org In N-bromoacetyl derivatives of carbazoles, this singlet appears around δ 4.61 ppm.

¹³C NMR: The carbonyl carbon (C=O) of the bromoacetyl group is readily identifiable in the ¹³C NMR spectrum, typically appearing in the range of δ 166-190 ppm. rsc.orgmdpi.com The adjacent methylene carbon (–CH₂Br) signal is found further upfield, for instance at δ 35.6 ppm in 3-(bromoacetyl)coumarin. rsc.org

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the carbonyl group. The C=O stretching vibration of the bromoacetyl group gives a strong, characteristic absorption band. In 3-(bromoacetyl)coumarin, this ketonic carbonyl peak appears at 1674 cm⁻¹, distinct from the lactonic carbonyl of the coumarin (B35378) ring at 1729 cm⁻¹. rsc.org In bromoacetylated carbazole (B46965) derivatives, this band is observed around 1750 cm⁻¹.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of bromoacetylated products. A key feature in the mass spectra of these compounds is the isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (50.69% and 49.31%, respectively). This results in a characteristic pair of molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, which is a clear indicator of the presence of a single bromine atom in the molecule or fragment. mdpi.com For example, the mass spectrum for 1-bromoacetyl-1,2,3,4-tetrahydrocyclopenta[b]indole shows molecular ion peaks at m/z 294.1 and 296.2 (M+2).

The following table provides a summary of characteristic spectroscopic data for representative bromoacetylated compounds.

CompoundTechniqueCharacteristic Signal / PeakCitation
3-(Bromoacetyl)coumarin¹H NMRδ 4.74 ppm (s, 2H, CH₂) rsc.org
¹³C NMRδ 188.9 ppm (C=O, ketone), δ 35.6 ppm (CH₂) rsc.org
IRν 1674 cm⁻¹ (C=O, ketone) rsc.org
1-Bromoacetyl-1,2,3,4-tetrahydrocarbazole¹H NMRδ 3.34 ppm (s, 2H, CH₂)
¹³C NMRδ 177 ppm (C=O), δ 68 ppm (CH₂)
MSm/z 294.1, 296.2 ([M]⁺, [M+2]⁺)
2-Amino-5-bromo-4-(2-oxo-2H-chromen-3-yl)thiophene-3-carbonitrile¹H NMRδ 3.60 ppm (s, 2H, NH₂) mdpi.com
¹³C NMRδ 116.3 ppm (CN), δ 166.2 ppm (CO) mdpi.com
IRν 3427 cm⁻¹ (NH₂), ν 2209 cm⁻¹ (CN), ν 1703 cm⁻¹ (C=O) mdpi.com

Applications of Bromoacetyl Bromide in Biomedical and Materials Science

Protein and Biomolecule Modification

Bromoacetyl bromide's reactivity makes it a valuable reagent for the modification of proteins and other biomolecules. chemimpex.com It readily reacts with various nucleophilic groups present in these molecules, such as amines, phenols, and thiols, allowing for the introduction of the bromoacetyl group. This functionalization is a key step in numerous biochemical and biotechnological applications.

Site-Specific Modification of Proteins

The ability to modify proteins at specific sites is crucial for understanding their function and for creating new therapeutic agents. This compound and its derivatives are instrumental in achieving site-specific modification. nih.gov By introducing a bromoacetyl group at a desired position in a peptide sequence, researchers can create a reactive handle for further conjugation. google.comgoogle.com

A notable example involves the synthesis of Nα-tert-butoxycarbonyl-Nε-(N-bromoacetyl-β-alanyl)-L-lysine (BBAL), which can be incorporated into a peptide during solid-phase synthesis. google.comgoogle.com This allows for the precise placement of a bromoacetyl group on a lysine (B10760008) side chain. google.comgoogle.com Similarly, bromoacetyl groups can be introduced at the N-terminus of a peptide. google.com This site-specific placement enables controlled reactions with other molecules, such as those containing sulfhydryl groups. google.comgoogle.com

For instance, a study on ribonuclease A (RNase A) demonstrated site-specific coupling by using a folate analogue containing a bromoacetamido group to alkylate a cysteine residue introduced at a specific position (G88C). nih.gov This precise modification allowed for the targeted delivery of the cytotoxic enzyme to cancer cells overproducing the folate receptor. nih.gov

Reaction with Thiol Groups in Cysteine Residues

The bromoacetyl group exhibits high reactivity towards the thiol (sulfhydryl) groups of cysteine residues in proteins. This reaction, a nucleophilic substitution, results in the formation of a stable thioether bond. google.comgoogle.com The specificity of this reaction is a key advantage, allowing for targeted modification of cysteine residues, which are often less abundant than other nucleophilic amino acids like lysine. nih.gov

This selective reactivity is widely exploited in various applications:

Cross-linking: Peptides containing both a bromoacetyl group and a cysteine residue can undergo intramolecular or intermolecular reactions to form cyclic peptides or peptide polymers, respectively. google.comgoogle.com

Conjugation: Peptides modified with a bromoacetyl group can be readily coupled to other molecules or surfaces that possess free sulfhydryl groups. google.comgoogle.com This is a common strategy for creating peptide conjugates for use as immunogens or in diagnostic assays. google.comgoogle.com

Probing Protein Structure: The reaction with cysteine thiols can be used to identify accessible cysteine residues and probe their local environment within a protein.

The reaction is typically carried out in a buffer at a neutral or slightly alkaline pH (around 7-8) to ensure the thiol group is sufficiently nucleophilic. google.com

Altering Protein Activity, Stability, and Function

For example, the modification of hemoglobin with this compound leads to a conformational change that impairs its ability to bind oxygen. In another instance, the site-specific attachment of a folate molecule to RNase A not only allowed the enzyme to evade its natural inhibitor but also endowed it with the ability to target and kill cancer cells. nih.gov The modification of key amino acid residues, even those not directly in the active site, can have profound effects on the protein's structure and function. osti.gov

Protein Labeling and Tracking in Biological Samples

This compound and its derivatives are used to label proteins for tracking and detection in biological samples. By attaching a fluorescent probe or another reporter molecule to the bromoacetyl group, researchers can visualize the localization and dynamics of proteins within cells. researchgate.net

One approach involves the use of heterobifunctional crosslinkers, such as N-Succinimidyl ((bromoacetyl)amino)benzoate. This molecule contains both an NHS ester, which reacts with primary amines (like lysine), and a bromoacetyl group, which reacts with thiols (like cysteine). This allows for the sequential or simultaneous conjugation of two different molecules to a protein, enabling sophisticated labeling strategies.

Fluorescent probes functionalized with a bromoacetyl group can also be used. For example, carbon dots conjugated with this compound have been developed as a fluorescent probe for the detection of glutathione (B108866) (a thiol-containing tripeptide) in living cells. researchgate.net The fluorescence of the carbon dots is initially quenched by the bromoacetyl group and is restored upon reaction with a thiol, providing a detectable signal. researchgate.net

Enzyme Inhibition Studies and Development

This compound and related compounds are valuable tools in the study of enzymes and the development of enzyme inhibitors. chemimpex.com Their ability to covalently modify enzyme active sites provides insights into enzyme mechanisms and can lead to the design of new therapeutic agents. chemimpex.comthieme-connect.com

Modification of Enzyme Active Sites

The high reactivity of the bromoacetyl group allows it to act as an affinity label for enzyme active sites. biologiachile.cl By designing molecules that mimic the enzyme's natural substrate but also contain a bromoacetyl moiety, it is possible to achieve specific and irreversible inhibition. biologiachile.cl The inhibitor first binds to the active site due to the structural similarity to the substrate, and then the bromoacetyl group reacts with a nearby nucleophilic amino acid residue, forming a covalent bond. biologiachile.cl

This technique has been used to identify active site residues and to study their role in catalysis. osti.govacs.org For example, modifying a methionine residue near the active site of chymotrypsin (B1334515) provided information about the enzyme's structure and function. osti.govacs.org The development of such active-site-directed irreversible inhibitors is a key strategy in drug discovery, particularly for enzymes like protein tyrosine phosphatase 1B (PTP1B), a target for diabetes therapy. thieme-connect.com

Design and Synthesis of Bioactive Compounds

This compound serves as a key reagent in the synthesis of complex molecules with specific biological activities. guidechem.com Its utility stems from the electrophilic nature of the acyl bromide and the presence of a reactive bromine atom, allowing for sequential reactions to build diverse molecular scaffolds.

In the pharmaceutical industry, this compound is instrumental in the synthesis of numerous drug candidates and intermediates. guidechem.comnbinno.comzhishangchemical.com It is a versatile reagent for creating acyl halides, which are important precursors in the production of various pharmaceuticals. nbinno.com

This compound is a significant precursor in the synthesis of various potential anticancer agents. biosynth.com Its ability to react with nucleophilic sites on proteins and other biomolecules is a key aspect of the design of cytotoxic compounds that can induce cancer cell death. biosynth.com

Research has demonstrated the use of this compound in synthesizing novel compounds with antiproliferative activities. For instance, it is used to create intermediates for benzimidazole-based sulfide (B99878) and sulfoxide (B87167) derivatives, some of which have shown antiproliferative effects. nih.gov In one study, this compound was reacted with acenaphthene (B1664957) to produce 5-bromoacetylacenaphthene, a precursor for a series of thiazole (B1198619) derivatives. One of these derivatives, compound 3c, exhibited more potent cytotoxicity towards the SKRB-3 breast cancer cell line than the positive control, adriamycin. nih.gov

Furthermore, derivatives of 8-(bromoacetyl)quinoline, synthesized using this compound, have been reported to induce apoptosis in cancer cells. Similarly, tert-butyl 4-(2-bromoacetyl)piperazine-1-carboxylate has been shown to induce apoptosis in HepG2 liver cancer cells by activating caspases and modulating Bcl family proteins. The synthesis of novel acefylline–1,2,4–triazole hybrids, which have shown inhibitory potential against A549 (lung) and MCF-7 (breast) cancer cell lines, also involves the use of this compound to create key intermediates. acs.org

Table 1: Examples of this compound-Derived Anticancer Agents

Compound Class Synthesis Intermediate Target Cancer Cell Line(s) Research Finding
Thiazole derivatives 5-Bromoacetylacenaphthene SKRB-3 (breast cancer) Compound 3c showed more potent cytotoxicity than adriamycin. nih.gov
8-(Bromoacetyl)quinoline derivatives 8-(Bromoacetyl)quinoline hydrobromide Various cancer cell lines Induces apoptosis in cancer cells.
Benzimidazole derivatives This compound Not specified Precursor for compounds with antiproliferative activities. nih.gov
Acefylline–1,2,4–triazole hybrids 2-bromo-N-substitutedphenyl acetamides A549 (lung), MCF-7 (breast) Derivatives showed remarkable activity against both cell lines. acs.org
Tert-butyl 4-(2-bromoacetyl)piperazine-1-carboxylate Tert-butyl 4-(2-bromoacetyl)piperazine-1-carboxylate HepG2 (liver cancer) Induces apoptosis via activation of caspases.

This compound is a valuable reagent in the synthesis of compounds with antimicrobial and antibacterial properties. rsc.orgnih.gov It is used to create intermediates that form the backbone of various antimicrobial agents. sharif.edu

For example, this compound is used in the synthesis of 3-(bromoacetyl)coumarin (B1271225) derivatives, which are precursors to a variety of bioactive heterocyclic scaffolds with antimicrobial activities. rsc.orgnih.gov In one study, a new series of 1-[(E)-3-phenyl-2-propenyl]piperazine derivatives were synthesized by reacting different anilines with this compound to create electrophilic intermediates. sharif.edu These final compounds were tested against Bacillus subtilis and Escherichia coli, with two compounds being identified as suitable antibacterial agents. sharif.edu

This compound has also been used to synthesize bridged carbazole (B46965) derivatives, which have demonstrated good antibacterial activity against Staphylococcus aureus, Bacillus species, and Escherichia coli. ijpbs.com Another application involves the synthesis of novel ciprofloxacin-quaternary ammonium (B1175870) salts, where this compound is used in the initial step. researchgate.net Several of these derivatives showed promising dual antibacterial/antifungal activities. researchgate.net Furthermore, this compound is used to introduce antibacterial alkyl bromide groups into cellulose (B213188) diacetate to create modified reverse osmosis membranes with antibacterial properties. researchgate.net

Table 2: this compound in the Synthesis of Antimicrobial Compounds

Compound/Material Intermediate Synthesized with this compound Target Microbe(s) Key Finding
1-[(E)-3-phenyl-2-propenyl]piperazine derivatives Electrophilic intermediates from anilines Bacillus subtilis, Escherichia coli Two compounds identified as effective antibacterial agents. sharif.edu
Bridged carbazole derivatives 1-bromoacetyl-1,2,3,4-tetrahydrocarbazole Staphylococcus aureus, Bacillus species, Escherichia coli Synthesized compounds showed good antibacterial activity. ijpbs.com
Ciprofloxacin-quaternary ammonium salts Ciprofloxacin intermediate S. aureus and Gram-negative bacteria Derivatives showed promising dual antibacterial/antifungal activities. researchgate.net
Antibacterial reverse osmosis membranes Cellulose bromoacetate (B1195939) E. coli, S. aureus Modified membranes showed high bactericidal rates. researchgate.net

This compound and its derivatives are utilized in the development of novel antiviral compounds. echemi.com Research has shown that derivatives of 8-(bromoacetyl)quinoline exhibit antiviral properties, with in vitro studies demonstrating efficacy against several viruses, including influenza.

This compound is also a key starting material in the synthesis of more complex molecules with potential antiviral activity. For example, it is used in the synthesis of phenylpyrazolone-1,2,3-triazole hybrids, which have been investigated as potential inhibitors of the SARS-CoV-2 main protease. mdpi.com In another study, anthranilic acid was acylated with this compound to create an intermediate for the synthesis of cryptolepine (B1217406) derivatives, which have shown potential as antiviral agents against plant pathogens like the tobacco mosaic virus (TMV). acs.org Furthermore, this compound can be used to synthesize intermediates for N-carboxyphenylpyrrole derivatives that act as HIV fusion inhibitors by targeting the gp41 protein. nih.gov

Table 3: this compound in Antiviral Drug Discovery

Compound Class Role of this compound Viral Target Research Highlight
8-(Bromoacetyl)quinoline derivatives Precursor for the quinoline (B57606) scaffold Influenza virus Demonstrated significant antiviral activity in vitro.
Phenylpyrazolone-1,2,3-triazole hybrids Synthesis of functionalized aniline (B41778)/benzylacetamide azides SARS-CoV-2 main protease Compound 6i showed potent antiviral effect and protease inhibition. mdpi.com
Cryptolepine derivatives Acylation of anthranilic acid Tobacco Mosaic Virus (TMV) Derivative 6k showed good control efficacy. acs.org
N-Carboxyphenylpyrrole derivatives Synthesis of 5-substituted 3-aryl-1,2,4-oxadiazoles HIV-1 gp41 Compounds exhibited potent anti-HIV activity. nih.gov

This compound plays a role in the development of drug delivery systems and functionalized polymers. du.ac.ir It is used to modify natural and synthetic polymers to create materials with specific properties for biomedical applications. du.ac.irresearchgate.net

One area of research involves the surface modification of magnetite nanoparticles for targeted drug delivery. In a study, cellulose was converted to its bromoacetylated derivative using this compound. du.ac.irresearchgate.net This modified cellulose was then used to functionalize magnetite nanoparticles, which were subsequently grafted with poly(N-vinylpyrrolidone). The resulting nanoparticles were loaded with the anticancer drug doxorubicin (B1662922) and showed controlled release, indicating their potential for targeted cancer therapy. du.ac.irresearchgate.net

This compound is also used to synthesize functionalized polymers with antimicrobial properties. For example, it is used to esterify the hydroxyl groups of cholic acid to introduce bromide handles. acs.orgnih.gov These handles are then used for further functionalization to create guanidine-functionalized polymers that act as broad-spectrum antimicrobial agents. acs.orgnih.gov

This compound is a precursor in the synthesis of various enzyme inhibitors, which are crucial tools in biochemical research and drug development. The bromoacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity.

For instance, this compound is used to synthesize 2-bromoacetamide, which has been shown to inactivate alcohol dehydrogenase (ADH). smolecule.com It is also a precursor for tert-butyl 4-(2-bromoacetyl)piperazine-1-carboxylate, a compound that has been investigated as an enzyme inhibitor. Furthermore, derivatives of 3-(bromoacetyl)coumarin are being explored as promising inhibitors for enzymes such as those involved in type 2 diabetes mellitus. rsc.orgnih.gov The ability of this compound to facilitate the creation of molecules that can selectively target and inhibit enzymes makes it a valuable tool in medicinal chemistry. smolecule.com

Drug Delivery Systems and Functionalized Polymers

Agrochemical Synthesis

This compound serves as a key intermediate and reagent in the agrochemical industry. nbinno.com Its high reactivity makes it a suitable precursor for the synthesis of various agricultural chemicals. nbinno.com

Pesticides and Herbicides

This compound is utilized in the manufacturing of pesticides, including insecticides and herbicides. nbinno.comguidechem.com The compound's utility lies in its function as a bromoacetylating agent, enabling the introduction of the bromoacetyl group (BrCH₂CO-) into various molecular structures. pschemicals.com This functional group is a component in the synthesis of more complex molecules with pesticidal activity. guidechem.com For instance, this compound is reacted with substituted anilines in the presence of a base like triethylamine (B128534) to produce 2-bromo-N-substituted acetamide (B32628) intermediates. rsc.org These intermediates are foundational blocks for building a range of bioactive molecules used in agrochemical products. nbinno.comthermofisher.inottokemi.com The incorporation of the bromoacetyl moiety is a critical step in the synthetic pathway to certain fungicides, insecticides, and herbicides. nbinno.comguidechem.com

Cross-linking Agents in Polymer Chemistry and Biochemistry

This compound and its derivatives are effective cross-linking agents in both polymer chemistry and biochemistry. nih.gov The bromoacetyl group can serve as a sulfhydryl-selective cross-linking function, reacting with thiol groups to form stable thioether linkages. google.comgoogle.comgoogle.com This reactivity is harnessed to connect polymer chains, conjugate peptides to other molecules, or induce intramolecular cyclization. google.comgoogle.com

Preparation of Cyclic Peptides and Peptide Conjugates

A significant application of this compound's reactivity is in the synthesis of cyclic peptides and peptide conjugates. nih.gov The process often involves incorporating a bromoacetyl group onto a peptide, typically at the N-terminus or on an amino acid side-chain. nih.govnih.gov This bromoacetylated peptide can then react with a sulfhydryl-containing residue, such as cysteine, within the same peptide chain to form a cyclic structure. nih.govrenyi.hu This intramolecular reaction is controlled by the concentration of the peptide in a neutral pH buffer. nih.govgoogle.com

Several specialized reagents derived from this compound have been developed to facilitate this process in solid-phase peptide synthesis. These reagents allow for the precise placement of the bromoacetyl group within a peptide sequence. google.comnih.gov

Key Reagents for Bromoacetylation in Peptide Synthesis

Reagent NameFull Chemical NameApplicationSource(s)
BBAL Nα-tert-butoxycarbonyl-Nε-(N-bromoacetyl-β-alanyl)-L-lysineIntroduces a side-chain bromoacetyl group for synthesizing cyclic peptides, peptide conjugates, and polymers. google.comgoogle.com google.comgoogle.com
BBDap Nα-(tert-butyloxycarbonyl)-Nβ-(bromoacetyl)diaminopropionic acidA reagent for introducing side-chain bromoacetyl groups at any position in a peptide sequence. nih.gov nih.gov
Bromoacetic acid anhydride Bromoacetic acid anhydrideUsed for N-terminal bromoacetylation of resin-bound peptides. frontiersin.org google.comfrontiersin.org

The resulting cyclic peptides and conjugates have applications as potential immunogens, vaccines, and therapeutics. google.comgoogle.com Analytical methods like reverse phase HPLC, gel filtration chromatography, and amino acid analysis are used to evaluate the cyclization or polymerization products. nih.govgoogle.com

Functionalized Polymers for Drug Delivery and Biomaterials

This compound is instrumental in the functionalization of polymers for biomedical applications, particularly in drug delivery and the creation of advanced biomaterials. nbinno.comdu.ac.ir It is used to introduce the reactive bromoacetyl group onto various polymer backbones, which can then serve as an anchor for further modifications or as an active agent itself. thermofisher.indu.ac.iracs.org

One notable application involves the modification of natural polymers. For example, cellulose can be converted to its bromoacetylated derivative (BACell) by reacting it with this compound. du.ac.irresearchgate.netdu.ac.ir This bromoacetylated cellulose can then be used to functionalize magnetite nanoparticles (Fe₃O₄). du.ac.irresearchgate.net These magnetic nanoparticles, coated with the functionalized polymer, have been developed as a potential nanocarrier for the controlled delivery of cancer drugs like Doxorubicin. du.ac.irresearchgate.netdu.ac.ir Similarly, bromoacetylated starch, a biodegradable thermoplastic copolymer, is prepared using this compound. thermofisher.inottokemi.com

The compound is also used in synthetic polymer chemistry. In Atom Transfer Radical Polymerization (ATRP), this compound can be used to create initiator sites on a substrate, enabling the growth of polymer brushes from the surface. nih.gov This technique is used to create functionalized polymers for various applications, including drug delivery. du.ac.irnih.govrsc.org For instance, polypyrrole latex has been acetylated with this compound to create particles suitable for the covalent immobilization of proteins, with potential uses in diagnostic assays and drug delivery systems. researchgate.net

Examples of Polymers Functionalized Using this compound

Original Polymer/SubstrateFunctionalization MethodResulting Polymer/MaterialApplicationSource(s)
Cellulose Reaction with this compoundBromoacetylated cellulose (BACell)Functionalization of magnetite nanoparticles for drug delivery. du.ac.irresearchgate.netdu.ac.ir du.ac.irresearchgate.netdu.ac.ir
Starch Reaction with this compoundBromoacetylated starchBiodegradable thermoplastic copolymer. thermofisher.inottokemi.com thermofisher.inottokemi.com
Cholic Acid Derivative Esterification with this compoundGuanidine-functionalized antimicrobial polymerBroad-spectrum antimicrobial agents. acs.org acs.org
Polypyrrole Latex Acetylation with this compoundBromoacetylated polypyrrole latexCarrier for covalent immobilization of proteins; drug delivery. researchgate.net researchgate.net
Dextran BromoacetylationBromoacetyl dextranIntermediate for preparing photocrosslinkable hydrogels. scribd.com scribd.com

Computational and Theoretical Studies on Bromoacetyl Bromide

Molecular Modeling and Electronic Structure Calculations

Ab initio electronic structure calculations have been employed to investigate the dissociation channels of bromoacetyl bromide on the adiabatic ground state potential energy surface. aip.org These studies characterize the optimized geometries and harmonic frequencies of the reactant, transition states, and products. The energies for various dissociation pathways, including the elimination of Br₂, have been calculated using methods such as B3LYP/cc-pVTZ. aip.org

Molecular modeling, often utilizing Density Functional Theory (DFT), allows for the determination of optimized molecular structures and electronic properties. scielo.br For instance, calculations can reveal bond lengths, bond angles, and dihedral angles of the most stable conformers of molecules containing the bromoacetyl group. researchgate.net The analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies provides insights into the electronic transitions and charge transfer interactions within the molecule. scielo.brnih.gov The energy gap between HOMO and LUMO is a crucial parameter for determining molecular reactivity. nih.gov

Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to visualize the electron density distribution and predict sites susceptible to electrophilic and nucleophilic attack. scielo.br These maps show regions of negative potential, typically around electronegative atoms like oxygen, which are prone to electrostatic interactions. scielo.brresearchgate.net

Prediction of Activity Spectra for Bromoacetylated Substances

The Prediction of Activity Spectra for Substances (PASS) is a computational tool used to predict the biological activity of a compound based on its structural formula. researchgate.netgenexplain.comnih.gov This in silico method has been applied to bromoacetylated derivatives of various compounds to estimate their pharmacotherapeutic potential. researchgate.netresearchgate.net

The PASS algorithm works by comparing the structure of a query molecule with a large training set of known biologically active substances. genexplain.com It then provides a list of potential biological activities, each with a corresponding probability of being active (Pa) and inactive (Pi). researchgate.netgenexplain.com These predictions can encompass a wide range of effects, including pharmacotherapeutic actions and biochemical mechanisms. genexplain.com

For example, the PASS approach has been used to evaluate the potential of bromoacetylated bile acid derivatives and other novel conjugates. researchgate.netresearchgate.net The predictions can guide further experimental studies by highlighting the most probable biological targets for a new compound. nih.gov It has been successfully used to identify new lead compounds with desired biological activities. nih.gov

DFT-Based Molecular Modeling and Vibrational Spectroscopic Studies

Density Functional Theory (DFT) is a powerful quantum mechanical method used to study the electronic structure and vibrational properties of molecules. nih.govbiointerfaceresearch.com In the context of this compound and its derivatives, DFT calculations, often using the B3LYP functional with various basis sets (e.g., 6-311G(d,p)), are performed to obtain optimized geometries and predict vibrational frequencies. researchgate.netnih.govbiointerfaceresearch.com

These theoretical calculations are crucial for interpreting experimental spectroscopic data, such as Fourier-transform infrared (FT-IR) and Raman spectra. nih.gov By comparing the computed vibrational wavenumbers with the experimental spectra, a detailed assignment of the vibrational modes can be achieved. nih.gov This includes identifying characteristic bands for specific functional groups, such as the carbonyl (C=O) and methylene (B1212753) (-CH2-) groups in bromoacetyl derivatives. nih.gov

Safety and Handling Protocols for Bromoacetyl Bromide in Research Settings

Corrosive and Reactive Nature

Bromoacetyl bromide is classified as a corrosive chemical. nj.gov Contact with skin and eyes can result in severe irritation and chemical burns, potentially leading to permanent eye damage. nj.govnih.govscbt.com Brief exposure can cause second and third-degree burns. nih.gov Inhalation of its vapors irritates the nose, throat, and respiratory tract. nj.govscbt.com Higher levels of exposure may lead to a dangerous accumulation of fluid in the lungs, known as pulmonary edema, which is a medical emergency characterized by severe shortness of breath. nj.gov

The compound is also a highly reactive chemical. nj.gov It reacts violently with water, hydrolyzing to produce hydrogen bromide gas, which is also toxic and corrosive. nih.govsigmaaldrich.comnoaa.govnoaa.gov This reactivity with water means that contact with moisture in the air can also lead to the release of corrosive fumes. nih.gov

This compound is incompatible with a range of substances. nj.govnoaa.gov Violent reactions can occur upon contact with:

Bases: Including amines and strong bases like sodium hydroxide (B78521) and potassium hydroxide. nj.govnoaa.gov

Alcohols. nj.govnoaa.gov

Strong oxidizing agents: Such as peroxides, nitrates, and chlorates. nj.govnoaa.gov

Metals: Its aqueous solution is highly corrosive to most metals, and it can react with mild and galvanized steel. scbt.comsigmaaldrich.com

The heat from a fire can cause this compound to decompose, releasing highly toxic and irritating vapors of hydrogen bromide and bromophosgene. nih.govnoaa.gov

Property Description References
Corrosivity Causes severe skin burns, eye damage, and respiratory tract irritation. nj.govnih.govscbt.com
Reactivity with Water Reacts violently, producing toxic and corrosive hydrogen bromide gas. nih.govsigmaaldrich.comnoaa.govnoaa.gov
Incompatibilities Alcohols, bases (including amines), strong oxidizing agents, and various metals. nj.govsigmaaldrich.comnoaa.gov
Hazardous Decomposition Decomposes upon heating to form hydrogen bromide and bromophosgene. nih.govnoaa.gov

Occupational Exposure Precautions

To handle this compound safely, strict occupational exposure precautions must be implemented. nj.govcdhfinechemical.com This includes the mandatory use of appropriate personal protective equipment and ensuring adequate ventilation. nj.govcdhfinechemical.com

Personnel handling this compound must use comprehensive PPE to prevent any contact with the substance. cdhfinechemical.com Standard requirements include:

Eye and Face Protection: Tightly fitting safety goggles and a face shield (minimum 8-inch) are essential. cdhfinechemical.comchemicalbook.com Contact lenses should not be worn when working with this chemical. nj.gov

Skin Protection: Chemical-resistant gloves and a complete protective suit are required. cdhfinechemical.comchemicalbook.com Gloves should be inspected before use and disposed of properly after handling. cdhfinechemical.com

Respiratory Protection: Work should be conducted in a way that avoids the inhalation of vapors or mists. cdhfinechemical.com If there is a risk of overexposure, a NIOSH/MSHA-approved supplied-air respirator with a full facepiece, operated in a positive-pressure mode, is necessary. nj.gov For increased protection, this can be used with an auxiliary self-contained breathing apparatus (SCBA). nj.gov

Footwear: Protective footwear should be worn. nj.gov

All protective clothing must be clean, available daily, and put on before work begins. nj.gov Emergency eyewash fountains and safety showers must be readily accessible in the immediate work area. nj.govfishersci.com

PPE Item Specification References
Eye Protection Tightly fitting safety goggles and a face shield. cdhfinechemical.comchemicalbook.com
Hand Protection Chemical-resistant gloves. cdhfinechemical.com
Body Protection Complete suit protecting against chemicals. cdhfinechemical.comchemicalbook.com
Respiratory Protection NIOSH/MSHA approved supplied-air respirator for potential overexposure. nj.gov

Proper ventilation is a critical control measure to minimize exposure to this compound vapors. nj.gov

Local Exhaust Ventilation: Operations should be enclosed where possible, with local exhaust ventilation at the site of chemical release to capture vapors at the source. nj.gov

General Ventilation: Work areas must be well-ventilated. cdhfinechemical.comchemicalbook.com Storage areas, whether a warehouse or a closed storage space, should also have adequate ventilation. scbt.com If local exhaust or enclosure is not feasible, respirators must be worn. nj.gov

Personal Protective Equipment (PPE) Requirements

Emergency Response and Spill Management

In the event of a spill or leak, a clear and immediate emergency response is crucial. nj.gov

Evacuation: The area of the spill or leak should be immediately evacuated of all personnel not wearing appropriate protective equipment. nj.govcdhfinechemical.com Unauthorized personnel should be kept away. nih.gov It is advisable to stay upwind and uphill of the spill. nih.gov

Isolate the Area: Isolate the spill or leak area for at least 50 meters (150 feet) in all directions for liquids. noaa.gov

Control Ignition Sources: All sources of ignition, such as sparks or flames, must be removed from the immediate area. nj.govnoaa.gov All equipment used during cleanup must be grounded. nih.govnoaa.gov

Spill Containment: DO NOT USE WATER for cleanup. nj.govnoaa.gov The spill should be contained and absorbed using an inert, dry material such as vermiculite, dry sand, or earth. nj.govcdhfinechemical.com The absorbed material should then be placed into suitable, sealed containers for disposal as hazardous waste. nj.govcdhfinechemical.com

Post-Cleanup: After the material has been removed, the area should be ventilated and washed. nj.gov It may be necessary to contact environmental protection agencies for specific disposal recommendations. nj.gov

Storage and Stability Considerations

Proper storage is vital to maintain the stability of this compound and prevent hazardous reactions. nj.govchemicalbook.com The compound is stable under recommended storage conditions but is sensitive to moisture and hydrolyzes readily. chemicalbook.comfishersci.comfishersci.com

Storage Conditions: Store in a cool, dry, and well-ventilated place. nj.govcdhfinechemical.comchemicalbook.com A recommended storage temperature is between 2°C and 8°C. sigmaaldrich.comchemicalbook.com

Container Requirements: Containers must be kept tightly closed to prevent leakage and exposure to moisture. nj.govcdhfinechemical.comchemicalbook.com They should be stored in their original containers, which should be made of a corrosive-resistant material. scbt.comchemicalbook.com Opened containers must be carefully resealed and kept upright. cdhfinechemical.comchemicalbook.com

Incompatibilities: this compound must be stored separately from incompatible materials, including water, alcohols, strong oxidizing agents, and bases. nj.govfishersci.com It should also be kept away from foodstuff containers. scbt.com

Physical Protection: Protect containers from physical damage and check them regularly for leaks. scbt.com

Factor Requirement References
Temperature Cool, refrigerated (2-8°C recommended). sigmaaldrich.comchemicalbook.com
Atmosphere Dry, well-ventilated, away from moisture. nj.govcdhfinechemical.comchemicalbook.com
Containers Tightly sealed, upright, original, and corrosion-resistant. scbt.comcdhfinechemical.comchemicalbook.com
Incompatibilities Segregate from water, alcohols, bases, and oxidizing agents. nj.govfishersci.com

Future Directions and Emerging Research Avenues for Bromoacetyl Bromide

Novel Synthetic Transformations

Bromoacetyl bromide continues to be a valuable reagent in organic synthesis, with ongoing research exploring its utility in novel synthetic transformations. Its high reactivity as an acylating and alkylating agent makes it a key component in the construction of complex molecular architectures, particularly heterocyclic systems.

Recent research has demonstrated the versatility of this compound in the synthesis of a variety of heterocyclic compounds. For instance, it is employed in the creation of:

Thiazolidinediones and Oxazolidinethiones : New reactions have been developed where this compound reacts with oxazolidinethiones or thiazolidinethiones to yield N-substituted thiazolidinediones through an intramolecular nucleophilic substitution. researchgate.net

Ketopiperazines and Ketomorpholines : It is used in telescoped reactions to produce ketopiperazines and ketomorpholines, which are important scaffolds in medicinal chemistry. rsc.org

2-Imino-thiazolidin-4-one Derivatives : Researchers have reported the synthesis of this novel class of compounds, discussing the factors that influence regioselectivity during the reaction with this compound. researchgate.net

Selenium-Containing Heterocycles : A one-pot synthesis of 2-methylidene-1,3-selenazolidine derivatives has been developed starting from isoselenocyanates and this compound. researchgate.net

Furthermore, this compound has been utilized as a selective cleaving agent for ethers and acetals, producing products with two strategically positioned bromo substituents that can be exploited for further carbon chain extension. researchgate.net Its role in [3+2]-cycloaddition/C-O bond cleavage/ sigmaaldrich.com-proton transfer cascade processes has also been reported, showcasing its utility in complex multi-component reactions. researchgate.net The development of lead-oriented synthesis strategies has also incorporated this compound for the creation of diverse five-, six-, and seven-membered ring systems. rsc.org

A notable recent development involves the use of this compound as a novel precursor in the one-step synthesis of highly water-stable, size-controlled Cesium lead bromide (CsPbBr₃) perovskite quantum dots. nih.gov In this process, this compound reacts with oleylamine (B85491) to generate bromide ions for crystallization while simultaneously forming a unique passivating ligand that strongly coordinates to the quantum dot surface. nih.gov This innovative approach yields high-quality quantum dots with potential applications in aqueous-phase photocatalysis. nih.gov

Expanded Applications in Chemical Biology and Medicinal Chemistry

The application of this compound as a key building block in medicinal chemistry and chemical biology is expanding, driven by its ability to introduce the bromoacetyl group into various molecules, thereby creating intermediates for bioactive compounds. faluckinternational.com

In medicinal chemistry, this compound is instrumental in the synthesis of a wide array of pharmaceutical compounds, including those targeting cancer and inflammatory diseases. It serves as a crucial intermediate in the development of novel therapeutics. For example:

DPP-IV Inhibitors : It is used in the acylation step during the synthesis of coumarin-based Dipeptidyl peptidase-IV (DPP-IV) inhibitors, which are relevant for the treatment of type 2 diabetes. mdpi.com

Metal-Based Drugs : this compound is used to convert p-Arsanilic acid to 4-(2-bromoacetylamino)benzenearsonic acid, a precursor for PENAO, a potential metal-based drug. sigmaaldrich.comsigmaaldrich.com

Benzodiazepinones : It is used in the condensation reaction to form bromoacetamide, which is then cyclized to create benzodiazepinone structures, a common scaffold in pharmaceuticals. researchgate.net

Anesthetics : It is a raw material for the anesthetic sodium γ-carbonylbutyrate. zhishangchemical.com

In the realm of chemical biology, this compound is used to create tools for studying biological systems. Its ability to react with nucleophilic residues on proteins and other biomolecules makes it a useful reagent for chemical modification and probe synthesis. faluckinternational.com For instance, it is used to prepare bromoacetylated synthetic peptides, which serve as starting materials for creating cyclic peptides, peptomers, and peptide conjugates for various biological studies. nih.gov It is also employed in the synthesis of N,N′-bis(bromoacetyl) cystamine, a bifunctional quaternizing agent. sigmaaldrich.comsigmaaldrich.com The anticancer properties of some this compound derivatives have been linked to their ability to inhibit mitochondrial function, leading to cancer cell death. biosynth.com

Green Chemistry Approaches to Bromoacetylation

In line with the growing emphasis on sustainable chemistry, green approaches are being developed for reactions involving bromoacetylation. These methods aim to reduce the environmental impact by minimizing waste, using safer solvents, and improving energy efficiency. astrazeneca.comwa.gov

One significant area of development is the use of alternative energy sources and reaction media. For instance, microwave irradiation has been successfully employed as a green method for the synthesis of coumarin-thiazole derivatives, where 3-bromoacetyl coumarin (B35378) (synthesized from a reaction involving bromine) is a key intermediate. jetir.orgnih.gov This method often leads to shorter reaction times and higher yields compared to conventional heating.

The use of greener solvents is another key aspect of sustainable bromoacetylation reactions.

Ionic Liquids : The cyclocondensation of alkylsulfanylphenylamines with this compound to form benzothiazine derivatives has been shown to be efficient in recyclable ionic liquids, offering improved yields and easier product separation. mdpi.com

Water : A groundbreaking development is the use of this compound to synthesize highly water-stable CsPbBr₃ quantum dots. nih.gov These quantum dots have been demonstrated as recyclable photocatalysts for reactions like the azide-alkyne "click reaction" in water under visible light, representing a significant step towards aqueous-phase photocatalysis. nih.gov

Solvent-Free and Grinding Methods : "Grindstone chemistry," a solvent-free approach, has been used for the synthesis of 3-(7-methylimidazo[1,2-a]pyridin-2-yl)-2H-chromen-2-one from 3-(bromoacetyl)coumarin (B1271225) and 2-amino-4-methylpyridine (B118599) without the need for a catalyst. nih.gov Similarly, the synthesis of 3-[2-(arylamino)thiazol-4-yl]coumarins has been achieved by grinding the reactants with a minimal amount of ethanol (B145695). rsc.org

These emerging techniques highlight a shift towards more environmentally benign synthetic protocols for reactions involving this compound, contributing to the broader goals of sustainable chemical manufacturing. pwc.com

Q & A

Q. Critical Parameters :

  • Moisture control : Reactions must be conducted under anhydrous conditions to prevent hydrolysis .
  • Temperature regulation : Excessive heat can lead to decomposition; distillation should target the 146–152°C range .
  • Catalyst purity : Red phosphorus must be finely ground to ensure efficient bromine activation .

Basic: How should this compound be purified and stored to maintain stability in research settings?

Q. Answer :

  • Purification : Vacuum distillation is recommended to isolate high-purity this compound. Collect fractions at 148–150°C (760 mmHg) and confirm purity via NMR or FTIR .
  • Storage : Store in sealed, moisture-resistant glassware under inert gas (e.g., argon) at 2–8°C. Avoid contact with alcohols, water, or bases, which trigger violent decomposition .

Intermediate: What mechanistic considerations govern this compound’s reactivity in nucleophilic acyl substitution reactions?

Answer :
this compound acts as an electrophilic acylating agent due to its polarized carbonyl group and labile bromine atoms. Key factors include:

  • Solvent choice : Anhydrous dichloromethane or THF minimizes side reactions .
  • Stoichiometry : Use 1.05–1.1 equivalents of nucleophile (e.g., amines) to ensure complete acylation while avoiding excess reagent .
  • Temperature control : Reactions are often initiated at 0°C to moderate exothermicity, then warmed to room temperature for completion .

Example : Reaction with propargyl amine in CH₂Cl₂ at 0°C yields N-propargyl-bromoacetamide (72% yield) after recrystallization .

Intermediate: What analytical techniques are essential for confirming this compound’s structural integrity and purity?

Q. Answer :

  • ¹H/¹³C NMR : Confirm molecular structure via characteristic peaks (e.g., carbonyl carbon at ~165 ppm, CH₂Br at ~35 ppm) .
  • FTIR : Detect carbonyl stretching (~1750 cm⁻¹) and C-Br bonds (~600 cm⁻¹) .
  • Mass spectrometry : Verify molecular ion peaks (m/z 201.85 for [M]⁺) and isotopic patterns .
  • Elemental analysis : Validate C, H, Br, and O composition .

Advanced: How can reaction conditions be optimized for this compound in peptide modification or bifunctional chelate synthesis?

Answer :
Optimization strategies include:

  • Solvent selection : Anhydrous CH₂Cl₂ or THF enhances solubility and reduces hydrolysis .
  • Catalyst use : Triethylamine (TEA) or K₂CO₃ neutralizes HBr byproducts, improving reaction efficiency .
  • Reaction time : Extended stirring (4–6 hours) ensures complete conversion, monitored via TLC or LC-MS .
  • Workup : Rapid filtration and solvent evaporation under reduced pressure prevent degradation .

Case Study : Synthesis of TSPO-selective chelates using this compound and di(2-picolyl)amine achieved 70% yield under anhydrous THF/K₂CO₃ conditions .

Advanced: How should researchers address discrepancies in reported physical properties of this compound?

Answer :
Conflicting data (e.g., molecular formula, boiling points) arise from measurement conditions or impurities. Resolve via:

  • Source verification : Prioritize peer-reviewed studies (e.g., Ashford’s Dictionary ) over vendor catalogs.
  • Experimental validation : Re-measure properties using calibrated instruments (e.g., differential scanning calorimetry for melting points ).

Q. Table 1: Consolidated Physical Properties

PropertyValueSource
Molecular FormulaC₂H₂Br₂O
Boiling Point148–150°C
Density (25°C)2.317 g/mL
Dielectric Constant (68°F)12.6
Refractive Index1.547

Advanced: What safety protocols are critical when handling this compound in high-throughput experiments?

Q. Answer :

  • PPE : Use acid-resistant gloves, face shields, and fume hoods to prevent exposure to corrosive vapors .
  • Spill management : Neutralize spills with sodium bicarbonate or calcium carbonate to suppress HBr release .
  • Waste disposal : Hydrolyze waste slowly in ice-cold alkaline solutions (e.g., NaOH) before incineration .

Note : this compound’s acute toxicity requires institutional EH&S approval for large-scale use .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.